Glycidol-d5 Glycidol-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16647289
InChI: InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D
SMILES:
Molecular Formula: C3H6O2
Molecular Weight: 79.11 g/mol

Glycidol-d5

CAS No.:

Cat. No.: VC16647289

Molecular Formula: C3H6O2

Molecular Weight: 79.11 g/mol

* For research use only. Not for human or veterinary use.

Glycidol-d5 -

Specification

Molecular Formula C3H6O2
Molecular Weight 79.11 g/mol
IUPAC Name dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol
Standard InChI InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D
Standard InChI Key CTKINSOISVBQLD-UXXIZXEISA-N
Isomeric SMILES [2H]C1(C(O1)([2H])C([2H])([2H])O)[2H]
Canonical SMILES C1C(O1)CO

Introduction

Chemical Structure and Physicochemical Properties

Glycidol-d5 is characterized by a five-deuterium substitution within its epoxide-containing structure. The deuterium atoms replace hydrogen at specific positions, enhancing its utility in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Compared to non-deuterated glycidol, this isotopic labeling minimizes interference from background signals, enabling accurate quantification in complex matrices .

Structural Features and Comparison

PropertyGlycidolGlycidol-d5
Molecular FormulaC₃H₆O₂C₃H₅D₅O₂
Molecular Weight (g/mol)76.0979.11
Epoxide ReactivityHighSimilar to glycidol
Isotopic PurityN/A≥98% (D-content)

The epoxide group in Glycidol-d5 retains the reactivity of its non-deuterated counterpart, participating in nucleophilic substitutions and ring-opening reactions. This property is critical for mimicking glycidol’s behavior in metabolic pathways .

Synthesis and Industrial Production

The synthesis of Glycidol-d5 typically involves deuterium exchange reactions or esterification processes using deuterated precursors. Industrial production employs high-temperature esterification of deuterated glycidol with fatty acids, optimized for yield and isotopic purity. For example, pentadeuterated glycidyl oleate (Gly-O-d5) is synthesized via acid-catalyzed reactions under controlled conditions to ensure consistent deuterium incorporation .

Key steps include:

  • Deuterium Labeling: Glycidol is treated with deuterium oxide (D₂O) in the presence of catalysts to replace hydrogen atoms.

  • Esterification: The deuterated glycidol reacts with fatty acids (e.g., oleic acid) to form glycidyl esters.

  • Purification: Chromatographic techniques isolate Glycidol-d5, achieving ≥98% isotopic purity .

Applications in Analytical Chemistry

Quantification of Food Contaminants

Glycidol-d5 is indispensable in detecting glycidyl fatty acid esters (GEs) and monochloropropanediol esters (MCPDEs) in edible oils. These contaminants form during high-temperature food processing and pose genotoxic risks. In a collaborative trial validated by the European Commission, Glycidol-d5 served as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, achieving detection limits of 12.5 μg/kg for glycidol in food matrices .

Metabolic Pathway Tracing

By leveraging its deuterium labels, researchers track glycidol’s biotransformation in vivo. Studies using Glycidol-d5 have identified metabolites such as β-chlorolactic acid and mercapturic acid conjugates, elucidating detoxification pathways and potential biomarkers of exposure .

Hazard CategoryRisk Statement
CarcinogenicityMay cause cancer (Category 1B)
MutagenicitySuspected of causing genetic defects
Reproductive ToxicityMay damage fertility or the unborn child

Exposure Mitigation

Safe handling protocols include:

  • Ventilation: Use in fume hoods to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

  • Storage: Tightly sealed containers at 2–8°C, away from oxidizing agents .

Current Research and Regulatory Implications

Recent studies (2023–2025) highlight Glycidol-d5’s role in regulatory compliance. The European Food Safety Authority (EFSA) mandates monitoring of GEs in infant formula, leveraging Glycidol-d5-based methods to enforce thresholds of 5 μg/kg. Additionally, ongoing research explores its utility in environmental monitoring, particularly in assessing groundwater contamination near industrial sites .

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